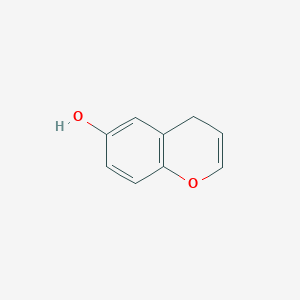
4H-1-Benzopyran-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-6-ol, also known as chromen-6-ol, is a heterocyclic organic compound that consists of a benzene ring fused to a pyran ring with a hydroxyl group at the 6th position. This compound is part of the larger family of benzopyrans, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
4H-1-Benzopyran-6-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield this compound. Another method involves the use of triethanolamine as a catalyst in a one-pot three-component condensation reaction of aldehydes, malononitrile, and 1,3-diketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly catalysts and solvents is often preferred to minimize environmental impact. The reaction conditions are carefully controlled to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted benzopyrans, quinones, and dihydrobenzopyrans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4H-1-Benzopyran-6-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-6-ol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation . The compound’s anti-inflammatory effects are linked to its ability to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase .
Comparison with Similar Compounds
4H-1-Benzopyran-6-ol is similar to other benzopyran derivatives such as:
4H-1-Benzopyran-4-one: Known for its anticancer and anti-inflammatory properties.
2H-1-Benzopyran: Exhibits antioxidant and antimicrobial activities.
Isoflavones: Plant-derived compounds with estrogenic activity and potential health benefits.
Compared to these compounds, this compound is unique due to its specific hydroxyl group position, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
102231-36-7 |
|---|---|
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4H-chromen-6-ol |
InChI |
InChI=1S/C9H8O2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1,3-6,10H,2H2 |
InChI Key |
ZMYOHAXSEARNLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=COC2=C1C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


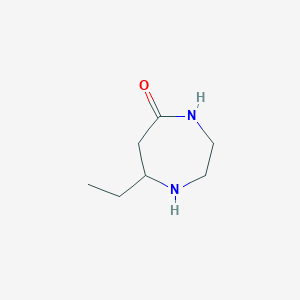
![7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B11921936.png)

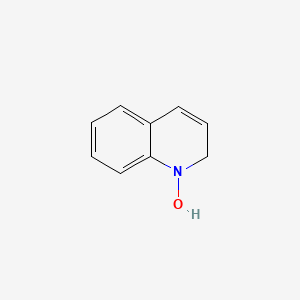

![7-Methyl-1-oxaspiro[3.5]nonane](/img/structure/B11921960.png)
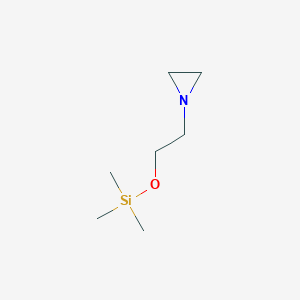
![1-methylimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11921979.png)
![1-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11921980.png)
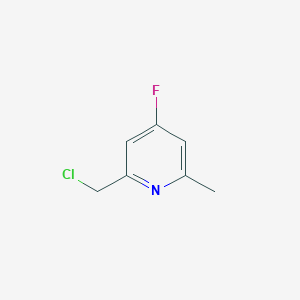
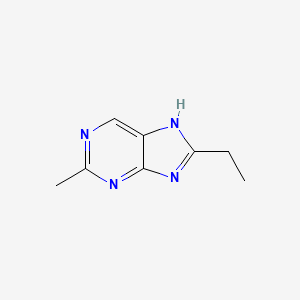

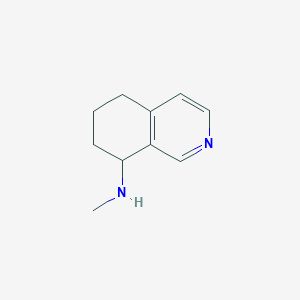
![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11921999.png)
